2-[(Z)-(2-Nitrofluoren-9-ylidene)methyl]phenol
Overview
Description
Phenols are a type of organic compounds that contain a benzene ring bonded to a hydroxyl group . They exhibit unique physical and chemical properties when compared to alcohol .
Synthesis Analysis
Phenols can be synthesized through various methods. One common method is the cumene process, where benzene is alkylated with propylene to produce cumene, which is then oxidized to produce phenol and acetone .Molecular Structure Analysis
The molecular structure of phenols involves a hydroxyl group (-OH) attached to a benzene ring. The presence of the benzene ring makes phenols aromatic compounds .Chemical Reactions Analysis
Phenols are reactive towards electrophilic aromatic substitution. They can undergo reactions such as nitration, halogenation, sulfonation, and the Friedel-Crafts alkylation .Physical and Chemical Properties Analysis
Phenols are usually colorless liquids or white solids at room temperature. They have higher boiling points compared to other hydrocarbons of equal molecular masses due to the presence of intermolecular hydrogen bonding between the hydroxyl groups of the phenol molecules .Scientific Research Applications
Sensor Development for Metal Ions
The development of fluorescent sensors for detecting metal ions is a significant application of compounds like 2-[(Z)-(2-Nitrofluoren-9-ylidene)methyl]phenol. For example, the study by Amatori et al. (2014) discusses a ligand that can sense the presence of halides in solution and form complexes with metal ions such as Cu(II), Zn(II), and Cd(II), exhibiting fluorescence upon metal coordination. This demonstrates the potential of similar compounds in developing sensors for various environmental and biological applications (Amatori, S., Ambrosi, G., Borgogelli, E., Fanelli, M., Formica, M., Fusi, V., Giorgi, L., Macedi, E., Micheloni, M., Paoli, P., Rossi, P., & Tassoni, A., 2014).
Chemosensors for Selective Metal Detection
Compounds structurally related to this compound have been used to synthesize chemosensors for selective metal ion detection. Ghorai et al. (2020) created chemosensors that could selectively detect Zn2+ and Al3+ ions, demonstrating the versatility of these compounds in selective ion sensing, which is crucial for environmental monitoring and healthcare diagnostics (Ghorai, P., Pal, K., Karmakar, P., & Saha, A., 2020).
Photocatalytic Applications
Similar compounds have been researched for their photocatalytic properties, which are important for environmental remediation, such as the degradation of pollutants. The research by Chakraborty et al. (2021) on the microwave-assisted synthesis of Ag2O-ZnO composite nanocones for the electrochemical detection and photodegradation of 4-Nitrophenol represents the potential of these compounds in environmental cleanup efforts (Chakraborty, U., Bhanjana, G., Kannu, Kaur, N., Sharma, R., Kaur, G., Kaushik, A., & Chaudhary, G. R., 2021).
Antimicrobial Properties
The study by Tavman et al. (2010) on the antibacterial effect of similar phenolic compounds and their metal complexes showcases the potential antimicrobial applications of these compounds. This opens up avenues for research into new antimicrobial agents that could be used in healthcare to combat resistant bacterial strains (Tavman, A., Ikiz, S., Bagcigil, A. F., Özgür, N. Y., & Ak, S., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[(Z)-(2-nitrofluoren-9-ylidene)methyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO3/c22-20-8-4-1-5-13(20)11-18-16-7-3-2-6-15(16)17-10-9-14(21(23)24)12-19(17)18/h1-12,22H/b18-11- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYKRJBXACUOOB-WQRHYEAKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C3=CC=CC=C3C4=C2C=C(C=C4)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C3=CC=CC=C3C4=C2C=C(C=C4)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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